molecular formula C18H14N2O3 B2452408 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 903436-19-1

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2452408
CAS No.: 903436-19-1
M. Wt: 306.321
InChI Key: JSZVUZVQZOHQQC-UHFFFAOYSA-N
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Description

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran moiety linked to a benzimidazole core

Mechanism of Action

Target of Action

The primary target of this compound is the GlcN6P synthase receptor . This receptor plays a crucial role in various biological processes, including antimicrobial and antioxidant activities .

Mode of Action

The compound interacts with its target, the GlcN6P synthase receptor, through a process known as docking . This interaction leads to changes in the receptor’s function, which can result in various biological effects .

Biochemical Pathways

It is known that benzofuran compounds, which this compound is a derivative of, have been shown to possess diverse pharmacological properties . These include anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial and antioxidant activities . For example, it may inhibit the growth of certain bacteria or enhance the body’s antioxidant defenses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could affect the compound’s stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its unique combination of the benzofuran and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZVUZVQZOHQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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